molecular formula C23H34O6 B13405299 3a-Hydroxy Pravastatin Lactone

3a-Hydroxy Pravastatin Lactone

Cat. No.: B13405299
M. Wt: 406.5 g/mol
InChI Key: JCXABYACWXHFQQ-YMUQFYNDSA-N
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Description

6-Hydroxyisocompactin is a chemical compound with the molecular formula C23H34O6. It is known for its unique structure and potential applications in various scientific fields. This compound is characterized by its hydroxyl group attached to the isocompactin framework, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxyisocompactin typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of a precursor compound under specific conditions to form the isocompactin core, followed by the introduction of the hydroxyl group. The reaction conditions often involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods: Industrial production of 6-Hydroxyisocompactin may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in large quantities suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxyisocompactin undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.

    Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 6-Hydroxyisocompactin can yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

6-Hydroxyisocompactin has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Hydroxyisocompactin involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity and binding affinity to target molecules. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular mechanisms and identify the specific targets involved.

Comparison with Similar Compounds

6-Hydroxyisocompactin can be compared with other similar compounds, such as:

    Isocompactin: Lacks the hydroxyl group, resulting in different chemical and biological properties.

    Hydroxyisocompactin derivatives: Compounds with additional functional groups that modify their reactivity and applications.

Properties

Molecular Formula

C23H34O6

Molecular Weight

406.5 g/mol

IUPAC Name

[(1S,6S,7R,8S,8aR)-6-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate

InChI

InChI=1S/C23H34O6/c1-4-13(2)23(27)29-20-7-5-6-15-10-19(25)14(3)18(22(15)20)9-8-17-11-16(24)12-21(26)28-17/h5-6,10,13-14,16-20,22,24-25H,4,7-9,11-12H2,1-3H3/t13-,14+,16+,17+,18-,19+,20-,22-/m0/s1

InChI Key

JCXABYACWXHFQQ-YMUQFYNDSA-N

Isomeric SMILES

CC[C@H](C)C(=O)O[C@H]1CC=CC2=C[C@H]([C@@H]([C@@H]([C@@H]12)CC[C@@H]3C[C@H](CC(=O)O3)O)C)O

Canonical SMILES

CCC(C)C(=O)OC1CC=CC2=CC(C(C(C12)CCC3CC(CC(=O)O3)O)C)O

Origin of Product

United States

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